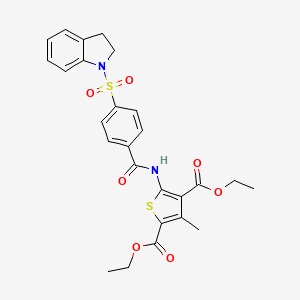
Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with various functional groups, including ester, amide, and sulfonamide moieties. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxylate groups onto the thiophene ring. Subsequent steps may include amide formation through the reaction of the carboxylate with an appropriate amine, followed by esterification to introduce the diethyl ester groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can substitute various functional groups.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups.
Nucleophilic Addition: Formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: Biologically, this compound has shown promise in various assays, potentially exhibiting antimicrobial , anticancer , and anti-inflammatory properties. Its interaction with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound's derivatives could be explored for therapeutic uses
Industry: Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity , modulation of receptor signaling , and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid
Thiophene-2-carboxylic acid
Sulfonylbenzamide derivatives
Uniqueness: Unlike its similar compounds, Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate features a unique combination of functional groups that confer distinct chemical and biological properties
Propriétés
IUPAC Name |
diethyl 5-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7S2/c1-4-34-25(30)21-16(3)22(26(31)35-5-2)36-24(21)27-23(29)18-10-12-19(13-11-18)37(32,33)28-15-14-17-8-6-7-9-20(17)28/h6-13H,4-5,14-15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDHOVTNFJOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
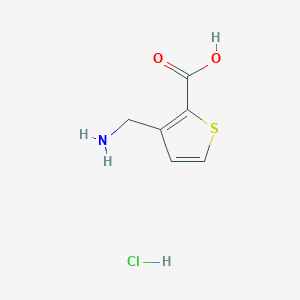
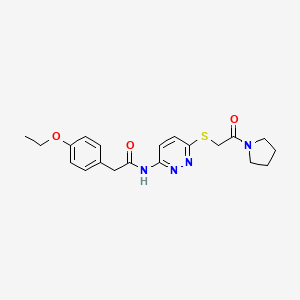
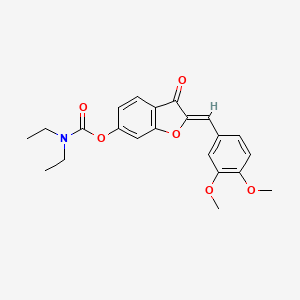
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
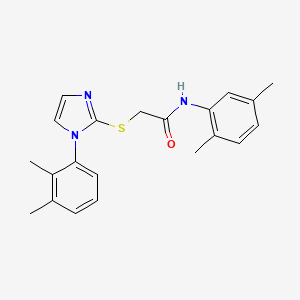
![5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2796638.png)

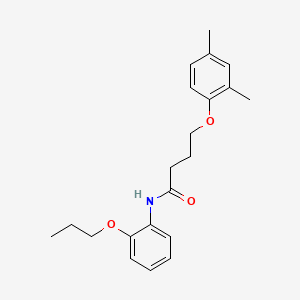
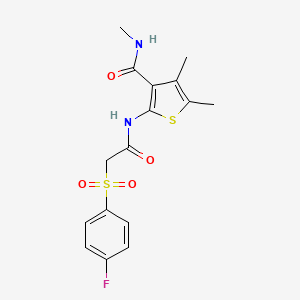
![N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2796648.png)
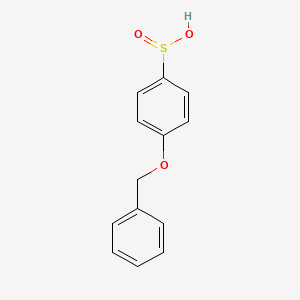
![N-{[5-(benzylsulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2796652.png)
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

